molecular formula C10H13NO5 B8020355 2-Methyl-5-vinylpyridine oxalic acid salt hydrate

2-Methyl-5-vinylpyridine oxalic acid salt hydrate

Cat. No.: B8020355
M. Wt: 227.21 g/mol
InChI Key: AQTWUDHRTSURHE-UHFFFAOYSA-N
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Description

2-Methyl-5-vinylpyridine oxalic acid salt hydrate is a chemical compound with the molecular formula C10H13NO5. It is a derivative of pyridine, characterized by the presence of a methyl group at the 2-position and a vinyl group at the 5-position. The compound is often used in various research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-vinylpyridine oxalic acid salt hydrate typically involves the reaction of 2-Methyl-5-vinylpyridine with oxalic acid in the presence of water to form the hydrate. The reaction conditions often include controlled temperature and pH to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. The process may include steps such as crystallization and purification to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-vinylpyridine oxalic acid salt hydrate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The vinyl and methyl groups can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives with additional oxygen-containing functional groups, while substitution reactions may produce a variety of substituted pyridines.

Scientific Research Applications

2-Methyl-5-vinylpyridine oxalic acid salt hydrate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of resins, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Methyl-5-vinylpyridine oxalic acid salt hydrate involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, influencing their activity and leading to biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-5-ethylpyridine: Similar structure but with an ethyl group instead of a vinyl group.

    2-Methyl-5-vinylpyridine: The parent compound without the oxalic acid salt hydrate.

    2-Methyl-5-vinylpyridine hydrochloride: Another salt form of the compound.

Uniqueness

2-Methyl-5-vinylpyridine oxalic acid salt hydrate is unique due to its specific combination of functional groups and its hydrate form, which can influence its solubility, reactivity, and interactions in various applications.

Properties

IUPAC Name

5-ethenyl-2-methylpyridine;oxalic acid;hydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N.C2H2O4.H2O/c1-3-8-5-4-7(2)9-6-8;3-1(4)2(5)6;/h3-6H,1H2,2H3;(H,3,4)(H,5,6);1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQTWUDHRTSURHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)C=C.C(=O)(C(=O)O)O.O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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